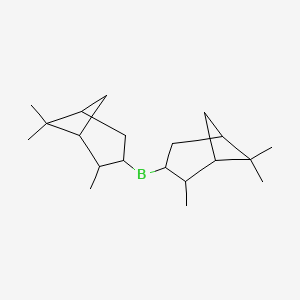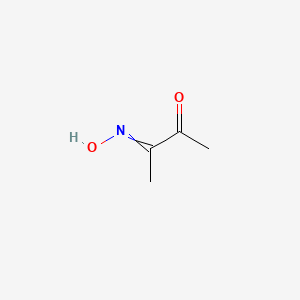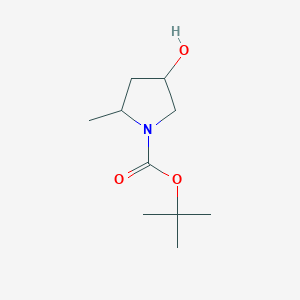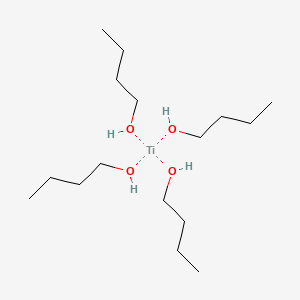
6-Iodo-7-methoxyquinazolin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-7-methoxyquinazolin-4(3h)-one is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of an iodine atom at the 6th position, a methoxy group at the 7th position, and a carbonyl group at the 4th position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-methoxyquinazolin-4(3h)-one typically involves the iodination of 7-methoxyquinazolin-4(1H)-one. One common method is the Sandmeyer reaction, where the amino group of 7-methoxyquinazolin-4(1H)-one is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-7-methoxyquinazolin-4(3h)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, and bases such as potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of 6-amino-7-methoxyquinazolin-4(1H)-one or 6-thio-7-methoxyquinazolin-4(1H)-one.
Oxidation: Formation of 6-iodo-7-methoxyquinazoline N-oxide.
Reduction: Formation of 6-iodo-7-methoxydihydroquinazoline.
Coupling Reactions: Formation of various substituted quinazolines with new carbon-carbon bonds.
Scientific Research Applications
6-Iodo-7-methoxyquinazolin-4(3h)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-7-methoxyquinazolin-4(3h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and iodine substituents can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-iodo-7-methoxyquinazoline: Similar structure with a chlorine atom at the 4th position instead of a carbonyl group.
6-iodo-7-methoxyquinazolin-4-ol: Similar structure with a hydroxyl group at the 4th position instead of a carbonyl group.
Benzothiazol-5-yl-(6-iodo-7-methoxy-quinazolin-4-yl)-amine: Contains a benzothiazole moiety attached to the quinazoline ring.
Uniqueness
6-Iodo-7-methoxyquinazolin-4(3h)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both iodine and methoxy groups allows for versatile chemical modifications and potential interactions with biological targets.
Properties
Molecular Formula |
C9H7IN2O2 |
|---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
6-iodo-7-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7IN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) |
InChI Key |
FVHAXLFSGSMQSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexylbenzo[d]thiazole-2-sulfonamide](/img/structure/B8817373.png)













